Cas no 13720-94-0 (Ethyl 4-Chloroquinoline-3-carboxylate)
Ethyl 4-Chloroquinoline-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-chloroquinoline-3-carboxylate
- Ethyl 4-chloro-3-quinolinecarboxylate
- 4-Chloroquinoline-3-carboxylic Acid Ethyl Ester
- NSC 109461
- NSC 136916
- AURORA 18125
- 4-CHLORO-3-QUINOLINECARBOXYLATE
- 4-CHLORO-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER
- 3-Quinolinecarboxylic acid, 4-chloro-, ethyl ester
- Ethyl 4-chloro-quinoline-3-carboxylate
- NSC136916
- PubChem19592
- Bionet2_000217
- Oprea1_721888
- ethylchloroquinolinecarboxylate
- Jsp002242
- DWXQUAHMZWZXHP-UHFFFAOYSA-N
- HMS1364J19
- SBB079251
- ethyl 4-chloro-3-quinoline carboxylate
- AC-2908
- NSC-109461
- E1201
- J-650263
- 13720-94-0
- SY003320
- MFCD00173407
- NSC-136916
- Ethyl 4-chloroquinoline-3-carboxylate, AldrichCPR
- NSC109461
- AKOS000191778
- 6J-051
- CS-0041719
- AMY5115
- SB71511
- SCHEMBL776014
- A807207
- ETHYL4-CHLOROQUINOLINE-3-CARBOXYLATE
- J-521002
- ethyl 4-chloroquinolin-3-carboxylate
- FT-0618262
- DTXSID00296461
- EN300-36981
- DB-007492
- STK711101
- BBL009951
- Ethyl 4-Chloroquinoline-3-carboxylate
-
- MDL: MFCD00173407
- Inchi: 1S/C12H10ClNO2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3
- InChI Key: DWXQUAHMZWZXHP-UHFFFAOYSA-N
- SMILES: ClC1C(C(=O)OCC)=CN=C2C=CC=CC2=1
Computed Properties
- Exact Mass: 235.04000
- Monoisotopic Mass: 235.0400063g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3
- Topological Polar Surface Area: 39.2
Experimental Properties
- Color/Form: Brown solid
- Density: 1.286
- Melting Point: 44.0 to 48.0 deg-C
- Boiling Point: 129°C/0.2mmHg(lit.)
- Flash Point: 152.5℃
- PSA: 39.19000
- LogP: 3.06490
- Solubility: Not determined
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
Ethyl 4-Chloroquinoline-3-carboxylate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38-36
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,2-8°C
- Risk Phrases:R36/37/38
Ethyl 4-Chloroquinoline-3-carboxylate Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 4-Chloroquinoline-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189004708-5g |
Ethyl 4-chloroquinoline-3-carboxylate |
13720-94-0 | 97% | 5g |
192.60 USD | 2021-06-01 | |
| Alichem | A189004708-10g |
Ethyl 4-chloroquinoline-3-carboxylate |
13720-94-0 | 97% | 10g |
313.60 USD | 2021-06-01 | |
| Alichem | A189004708-25g |
Ethyl 4-chloroquinoline-3-carboxylate |
13720-94-0 | 97% | 25g |
656.50 USD | 2021-06-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y00095-1g |
Ethyl 4-chloroquinoline-3-carboxylate |
13720-94-0 | 96% | 1g |
¥689.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y00095-5g |
Ethyl 4-chloroquinoline-3-carboxylate |
13720-94-0 | 96% | 5g |
¥1759.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y00095-10g |
Ethyl 4-chloroquinoline-3-carboxylate |
13720-94-0 | 96% | 10g |
¥3129.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y00095-25g |
Ethyl 4-chloroquinoline-3-carboxylate |
13720-94-0 | 96% | 25g |
¥6359.0 | 2024-07-16 | |
| Chemenu | CM145064-5g |
Ethyl 4-chloro-3-quinolinecarboxylate |
13720-94-0 | 97% | 5g |
$184 | 2021-08-05 | |
| Chemenu | CM145064-10g |
Ethyl 4-chloro-3-quinolinecarboxylate |
13720-94-0 | 97% | 10g |
$299 | 2021-08-05 | |
| Chemenu | CM145064-25g |
Ethyl 4-chloro-3-quinolinecarboxylate |
13720-94-0 | 97% | 25g |
$608 | 2021-08-05 |
Ethyl 4-Chloroquinoline-3-carboxylate Suppliers
Ethyl 4-Chloroquinoline-3-carboxylate Related Literature
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1. 319. Attempts to find new antimalarials. Part XXX. The synthesis of derivatives of quinolino(4′ : 3′-2 : 3)quinolineWilliam O. Kermack,Nora E. Storey J. Chem. Soc. 1951 1389
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Hong-Yu Zhang,Meng Sun,Yan-Na Ma,Qiu-Ping Tian,Shang-Dong Yang Org. Biomol. Chem. 2012 10 9627
Additional information on Ethyl 4-Chloroquinoline-3-carboxylate
Comprehensive Guide to Ethyl 4-Chloroquinoline-3-carboxylate (CAS No. 13720-94-0): Properties, Applications, and Innovations
Ethyl 4-Chloroquinoline-3-carboxylate (CAS No. 13720-94-0) is a versatile quinoline derivative widely recognized for its role in pharmaceutical and agrochemical research. This compound, characterized by its chloro-substituted quinoline core and ester functional group, serves as a critical intermediate in synthesizing bioactive molecules. Its molecular formula, C12H10ClNO2, and unique structural features make it a focal point for researchers exploring heterocyclic chemistry and drug discovery.
In recent years, the demand for Ethyl 4-Chloroquinoline-3-carboxylate has surged due to its applications in developing antimicrobial agents and anticancer compounds. A 2023 study highlighted its potential as a scaffold for kinase inhibitors, aligning with the growing interest in targeted therapies. The compound’s lipophilic nature and electron-withdrawing chloro group enhance its reactivity, enabling diverse cross-coupling reactions—a topic frequently searched in organic synthesis forums.
From a technical perspective, CAS No. 13720-94-0 exhibits a melting point range of 98–102°C and solubility in polar organic solvents like DMSO and ethanol. These properties are crucial for laboratory-scale reactions and industrial-scale production. Researchers often query "synthetic routes for Ethyl 4-Chloroquinoline-3-carboxylate" or "quaternary ammonium salt derivatives," reflecting its relevance in green chemistry initiatives.
Innovations in catalysis have further amplified the utility of this compound. For instance, palladium-catalyzed C–H functionalization of its quinoline ring has opened avenues for high-value intermediates. Such advancements resonate with trends in sustainable synthesis, a hotspot in academic and industrial discussions. Additionally, its role in fluorescence labeling probes addresses the rising demand for bioimaging tools.
Regulatory compliance and patent landscapes surrounding Ethyl 4-Chloroquinoline-3-carboxylate are also frequently searched topics. While the compound itself is not restricted, its derivatives may require evaluation under REACH or similar frameworks. This underscores the importance of structure-activity relationship (SAR) studies, a key focus area for medicinal chemists.
In summary, Ethyl 4-Chloroquinoline-3-carboxylate (CAS No. 13720-94-0) bridges fundamental research and applied science, driven by its multifunctional reactivity and alignment with cutting-edge pharmaceutical trends. Its integration into AI-driven drug design platforms and high-throughput screening further solidifies its position as a cornerstone in modern chemistry.
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